molecular formula C11H11NO2 B8634372 4-(2-Oxobutoxy)benzonitrile

4-(2-Oxobutoxy)benzonitrile

Cat. No.: B8634372
M. Wt: 189.21 g/mol
InChI Key: SABMRYJAVVNDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxobutoxy)benzonitrile is a benzonitrile derivative featuring a 2-oxobutoxy substituent at the para position of the benzene ring. The compound’s structure combines a nitrile group with a ketone-containing alkoxy chain, which may influence its electronic properties, solubility, and reactivity. Such derivatives are often explored in pharmaceutical and materials science research due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(2-oxobutoxy)benzonitrile

InChI

InChI=1S/C11H11NO2/c1-2-10(13)8-14-11-5-3-9(7-12)4-6-11/h3-6H,2,8H2,1H3

InChI Key

SABMRYJAVVNDTH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and functional groups of 4-(2-Oxobutoxy)benzonitrile with analogous benzonitrile derivatives:

Compound Name Substituent Molecular Weight Functional Groups Key Properties/Applications Reference
This compound 2-Oxobutoxy Not Provided Nitrile, ketone, ether Hypothetical: Potential drug intermediate -
4-((6-Fluoro-...)benzonitrile Fluoro-oxazinylmethyl 296.30 Nitrile, fluorine, oxazine Pharmaceutical research
4-((6-Bromo-...)benzonitrile Bromo-oxazinylmethyl 357.20 Nitrile, bromine, oxazine Halogenated analog for stability studies
4-(2-Nitrophenoxy)benzonitrile 2-Nitrophenoxy Not Provided Nitrile, nitro, ether Lab chemical; acute toxicity (H302)
4-(Pyridin-4-ylcarbonyl)benzonitrile Pyridinylcarbonyl 256.10 Nitrile, pyridine, ketone Synthetic intermediate (79% yield)
4-[(2-fluorophenyl)amino]benzonitrile 2-Fluoroanilino 212.22 Nitrile, fluorine, amine Unspecified research applications

Key Observations :

  • Electron-Withdrawing vs.
  • Halogen Effects : Bromine and fluorine substituents () enhance molecular weight and may improve stability or lipophilicity, critical in drug design .
  • Ketone Functionality : Both this compound and 4-(Pyridin-4-ylcarbonyl)benzonitrile contain ketones, which could facilitate hydrogen bonding or participate in condensation reactions .

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